![molecular formula C10H16 B102357 1-Methylenespiro[4.4]nonane CAS No. 19144-06-0](/img/structure/B102357.png)
1-Methylenespiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylenespiro[4.4]nonane is a bicyclic compound that is widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as MSN and is known for its ability to act as a versatile synthetic intermediate. MSN is a colorless liquid that is soluble in most organic solvents and has a boiling point of 188-190°C.
Wirkmechanismus
The mechanism of action of MSN is not fully understood. However, it is believed that MSN acts as a nucleophile in various reactions. MSN can also act as a Lewis acid in certain reactions. The unique spirocyclic structure of MSN makes it a versatile synthetic intermediate.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of MSN. However, studies have shown that MSN can inhibit the growth of cancer cells in vitro. MSN has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MSN in lab experiments is its versatility as a synthetic intermediate. MSN can be used in the synthesis of various compounds and can also be used as a chiral auxiliary in asymmetric synthesis. However, MSN is highly reactive and can be difficult to handle. It is also a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of MSN in scientific research. One direction is the use of MSN as a ligand in the synthesis of metal complexes. Another direction is the use of MSN in the synthesis of natural products. MSN can also be used in the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of MSN.
Synthesemethoden
The synthesis of MSN involves the reaction of cyclohexanone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of MSN as a major product. The yield of MSN can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used. MSN can also be synthesized by other methods such as the reaction of cyclohexanone with formaldehyde in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
MSN has been widely used in scientific research due to its unique chemical properties. It is commonly used as a synthetic intermediate in the synthesis of various compounds such as spirolactones, spiroketals, and spiroepoxides. MSN is also used as a building block in the synthesis of natural products such as (+)-discodermolide and (+)-ambiguine. MSN has also been used as a ligand in the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
19144-06-0 |
|---|---|
Produktname |
1-Methylenespiro[4.4]nonane |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
4-methylidenespiro[4.4]nonane |
InChI |
InChI=1S/C10H16/c1-9-5-4-8-10(9)6-2-3-7-10/h1-8H2 |
InChI-Schlüssel |
RXAJSOPMIMROMM-UHFFFAOYSA-N |
SMILES |
C=C1CCCC12CCCC2 |
Kanonische SMILES |
C=C1CCCC12CCCC2 |
Synonyme |
1-Methylenespiro[4.4]nonane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
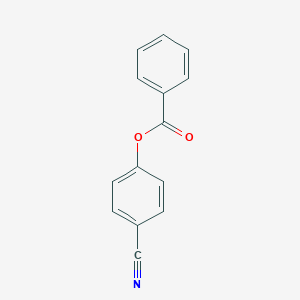
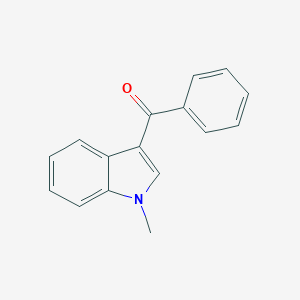
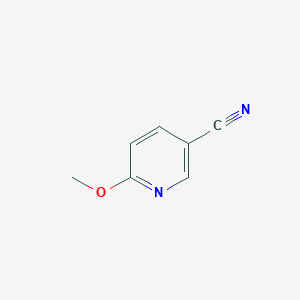
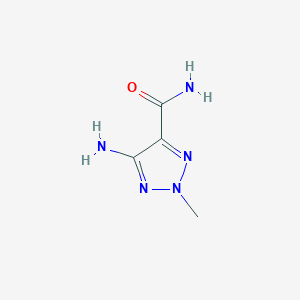
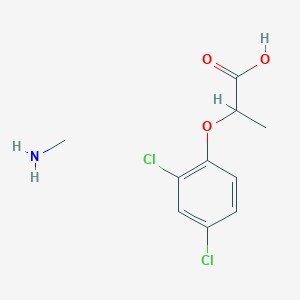
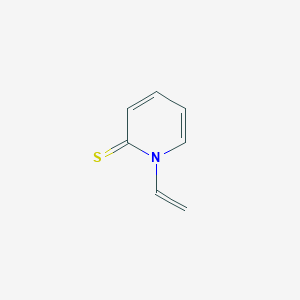
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
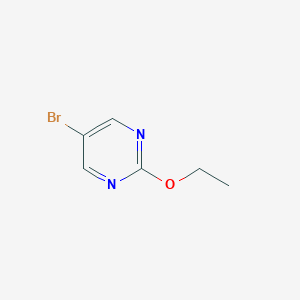
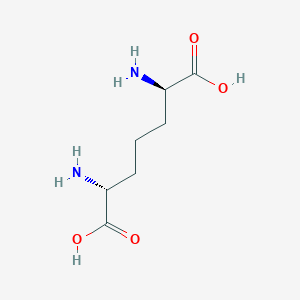
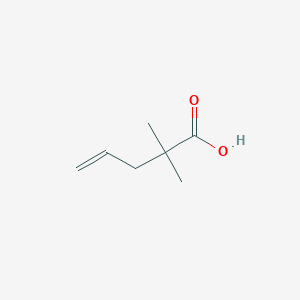
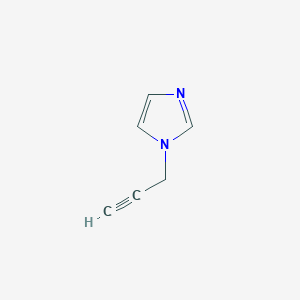
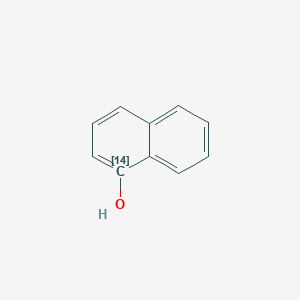
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)